molecular formula C18H16O6 B14200225 Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate CAS No. 911064-75-0

Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate

Cat. No.: B14200225
CAS No.: 911064-75-0
M. Wt: 328.3 g/mol
InChI Key: OGYDDYMSXMZGIF-UHFFFAOYSA-N
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Description

Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate is an organic compound that features a benzoate core substituted with two furan-3-ylmethoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with methyl 3,5-dihydroxybenzoate and furan-3-ylmethanol.

    Reaction Conditions: The hydroxyl groups on the benzoate are converted to furan-3-ylmethoxy groups through an etherification reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the furan rings.

Scientific Research Applications

Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate involves its interaction with specific molecular targets. The furan rings and ester groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate is unique due to the presence of furan rings, which impart distinct chemical and biological properties. The furan rings can engage in unique interactions with biological targets, making this compound a valuable scaffold for drug development and materials science .

Properties

CAS No.

911064-75-0

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

methyl 3,5-bis(furan-3-ylmethoxy)benzoate

InChI

InChI=1S/C18H16O6/c1-20-18(19)15-6-16(23-11-13-2-4-21-9-13)8-17(7-15)24-12-14-3-5-22-10-14/h2-10H,11-12H2,1H3

InChI Key

OGYDDYMSXMZGIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=COC=C2)OCC3=COC=C3

Origin of Product

United States

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